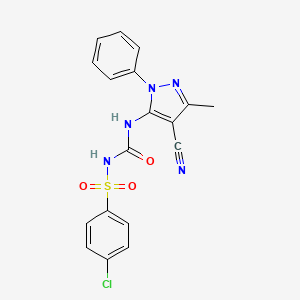

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea

Descripción general

Descripción

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is a chemical compound known for its role as an inhibitor of nonpeptide endothelin converting enzyme . This enzyme is involved in the conversion of big endothelin to endothelin, a potent vasoconstrictor. The compound has a molecular formula of C18H14ClN5O3S and a molecular weight of 415.85 g/mol .

Métodos De Preparación

The synthetic routes and reaction conditions for 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea are not extensively detailed in the available literature. it is known that the compound is available in various forms, including its sodium salt . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency .

Análisis De Reacciones Químicas

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea primarily undergoes reactions typical of organic compounds containing functional groups such as amides, chlorides, and sulfonamides. Common reactions include:

Oxidation and Reduction: These reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution Reactions: These involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Biological Activities

Enzyme Inhibition

Research indicates that 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea acts as an enzyme inhibitor, binding to specific active sites and potentially disrupting various biochemical pathways. This mechanism of action is crucial for its applications in drug development, particularly in targeting diseases where enzyme activity is dysregulated .

Anti-inflammatory and Anticancer Properties

The compound has shown promise in anti-inflammatory and anticancer research. Studies suggest it may inhibit certain inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. For instance, its structural analogs have been evaluated for their anticancer activity, with some derivatives demonstrating effective inhibition against leukemia and melanoma cell lines .

Case Studies

Several studies have documented the applications of this compound in various contexts:

- Anticancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against different cancer cell lines, including leukemia and melanoma. The structure–activity relationship (SAR) analysis provides insights into how modifications can enhance efficacy .

- Enzyme Interaction Studies : Investigations into the molecular interactions between this compound and specific enzymes have revealed its potential to inhibit key metabolic pathways. Such studies are crucial for understanding how this compound can be leveraged in therapeutic settings .

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea involves the inhibition of endothelin converting enzyme, which prevents the conversion of big endothelin to endothelin. This inhibition can lead to reduced vasoconstriction and potentially lower blood pressure. The molecular targets include the active sites of the enzyme, where the compound binds and inhibits its activity .

Comparación Con Compuestos Similares

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is unique due to its specific inhibitory action on nonpeptide endothelin converting enzyme. Similar compounds include:

SM19712 sodium: The sodium salt form of this compound, which may have different solubility and stability properties.

Other endothelin converting enzyme inhibitors: These compounds share a similar mechanism of action but may differ in their chemical structure and potency.

Actividad Biológica

1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by diverse scientific literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The process often includes the introduction of sulfonyl and cyano groups to achieve the desired biological properties. Specific methodologies may vary, but they generally follow established synthetic protocols for similar pyrazole compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 0.95 | Induces autophagy |

| Pyrazole derivative X | H460 (Lung cancer) | 0.30 | Inhibits VEGF-induced proliferation |

| Pyrazole derivative Y | MCF7 (Breast cancer) | 49.85 | Induces apoptosis |

The compound has shown significant growth inhibition in various cancer cell lines, with mechanisms involving autophagy induction and inhibition of angiogenesis through VEGF pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of several pathogenic microorganisms.

Table 2: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluating the effects of various pyrazole derivatives found that those with a sulfonamide group showed enhanced cytotoxicity against A549 and H460 cell lines, indicating that structural modifications can significantly impact biological activity .

- Case Study on Antimicrobial Properties : In a comparative study of several pyrazole compounds, this compound exhibited superior antifungal activity against Candida species compared to other tested compounds .

Propiedades

Fórmula molecular |

C18H14ClN5O3S |

|---|---|

Peso molecular |

415.9 g/mol |

Nombre IUPAC |

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |

InChI |

InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |

Clave InChI |

CWLFPWRNPQXWLD-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

SMILES canónico |

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SM19712; SM-19712; SM 19712. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.